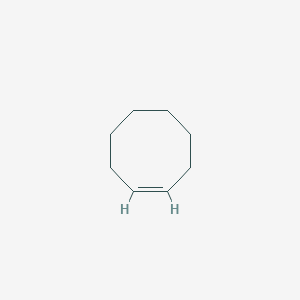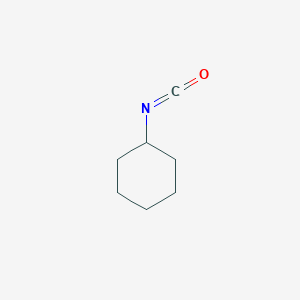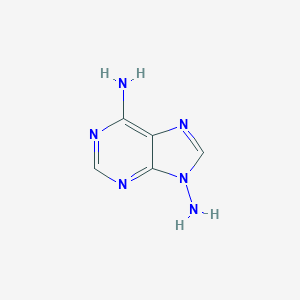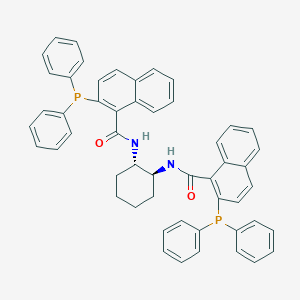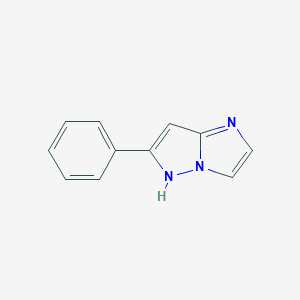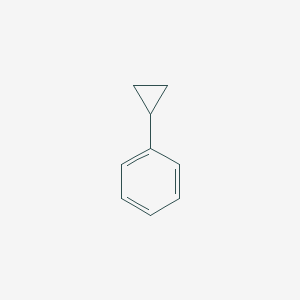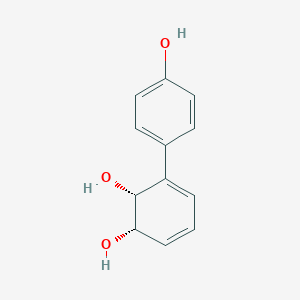
3,5-Cyclohexadiene-1,2-diol, 3-(4-hydroxyphenyl)-, (1S-cis)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Cyclohexadiene-1,2-diol, 3-(4-hydroxyphenyl)-, (1S-cis)-(9CI), commonly known as cis-resveratrol, is a natural polyphenol compound found in various plants including grapes, berries, and peanuts. It has been shown to possess a range of biological activities and has been extensively studied for its potential therapeutic applications.
Mechanism Of Action
Cis-resveratrol exerts its biological effects through various mechanisms, including the modulation of cell signaling pathways and the regulation of gene expression. It has been shown to activate the sirtuin family of proteins, which are involved in various cellular processes including DNA repair, apoptosis, and metabolism. Cis-resveratrol also activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and cellular homeostasis.
Biochemical And Physiological Effects
Cis-resveratrol has been shown to possess a range of biochemical and physiological effects, including its antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and protect against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Cis-resveratrol has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which play a key role in the inflammatory response.
Advantages And Limitations For Lab Experiments
Cis-resveratrol has several advantages for lab experiments, including its availability and ease of synthesis. It is also relatively stable and can be stored for long periods without degradation. However, cis-resveratrol has some limitations for lab experiments, including its low solubility in water and its potential for degradation under certain conditions.
Future Directions
There are several future directions for research on cis-resveratrol, including its potential applications in the treatment of various diseases. Further studies are needed to elucidate the mechanisms of action of cis-resveratrol and to identify potential targets for therapeutic intervention. Additionally, studies are needed to optimize the synthesis and formulation of cis-resveratrol for clinical use.
Synthesis Methods
Cis-resveratrol can be synthesized by various methods, including chemical synthesis and microbial fermentation. The chemical synthesis method involves the use of starting materials such as p-hydroxybenzaldehyde and malonic acid, which are then subjected to various chemical reactions to obtain the final product. Microbial fermentation involves the use of microorganisms such as yeast and bacteria to produce cis-resveratrol from precursor molecules.
Scientific Research Applications
Cis-resveratrol has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of various cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Cis-resveratrol has also been shown to possess neuroprotective properties and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
properties
CAS RN |
134553-41-6 |
|---|---|
Product Name |
3,5-Cyclohexadiene-1,2-diol, 3-(4-hydroxyphenyl)-, (1S-cis)-(9CI) |
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(1S,2R)-3-(4-hydroxyphenyl)cyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C12H12O3/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7,11-15H/t11-,12+/m0/s1 |
InChI Key |
MSPJZSQXMYYROA-NWDGAFQWSA-N |
Isomeric SMILES |
C1=C[C@@H]([C@@H](C(=C1)C2=CC=C(C=C2)O)O)O |
SMILES |
C1=CC(C(C(=C1)C2=CC=C(C=C2)O)O)O |
Canonical SMILES |
C1=CC(C(C(=C1)C2=CC=C(C=C2)O)O)O |
synonyms |
3,5-Cyclohexadiene-1,2-diol, 3-(4-hydroxyphenyl)-, (1S-cis)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



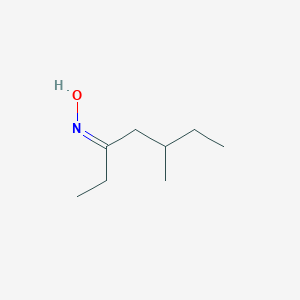
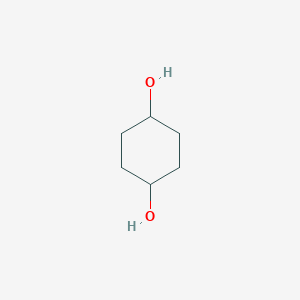
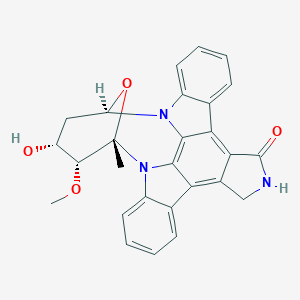
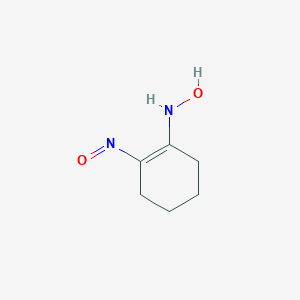
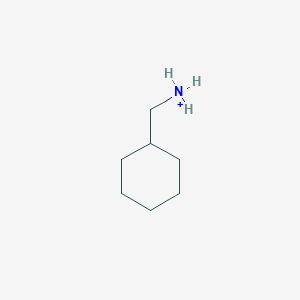
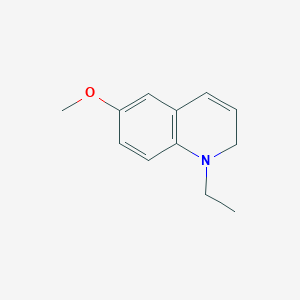
![Dipotassium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B146474.png)
